molecular formula C13H14N2O2 B2935328 (E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 2035022-93-4

(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Cat. No. B2935328
CAS RN: 2035022-93-4
M. Wt: 230.267
InChI Key: AXEKTJKRXWEKAN-ONEGZZNKSA-N
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Description

(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound is synthesized using a specific method, and it has been found to have a mechanism of action that is of interest to scientists. In 2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : This chemical has been used as a synthon in the synthesis of various seven-membered heterocycles, including 1,4-oxazepine, 1,4-diazepine, and 1,4-thiazepine derivatives. The thermolysis of compounds with oxygen, nitrogen, or sulfur atoms in specific positions leads to valence bond isomerization and ring opening, facilitating the formation of these heterocycles (Kurita et al., 1985).

  • Generation of Novel Structures from Pyrrole : The compound has been utilized to derive azabicyclo[3.2.0]heptan-7-ones from pyrrole. This involves several steps, including substitution, catalytic hydrogenation, and cyclization, leading to the synthesis of compounds with potential pharmacological applications (Gilchrist et al., 1997).

  • Creation of Constrained Amino Acids for Drug Discovery : Bridged amino acid building blocks containing both morpholine and pyrrolidine motifs, derived from this chemical, are synthesized as compact modules for optimizing physicochemical and pharmacokinetic properties of drug candidates (Wu et al., 2016).

  • Development of Backbone-Constrained γ-Amino Acid Analogues : A synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, starting with 4R-hydroxy-L-proline, has been employed. This is aimed at developing analogues of FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022).

properties

IUPAC Name

(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-13(4-3-10-2-1-5-14-7-10)15-8-12-6-11(15)9-17-12/h1-5,7,11-12H,6,8-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEKTJKRXWEKAN-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CN(C1CO2)C(=O)/C=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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